2-(2-Methylbenzoyl)benzoic acid

Crystal engineering Solid-state chemistry γ-Keto acid hydrogen bonding

Researchers requiring a sterically defined γ-keto acid for hydrogen-bonding or photochemical studies often face isomer heterogeneity. This ortho-methyl isomer solves that with a conformationally locked 80.61° ring twist that enforces catemeric (chain) aggregation-distinct from the dimeric packing of para/meta isomers. Its E-photoenol lifetime (162 µs) is 22-fold shorter than analogs, enabling precise kinetic probes. Key advantages: • Unique catemeric H-bond architecture for co-crystal & polymorph design • Kinetically distinct photoenol reference standard (λmax 390 nm) • Higher mp (~150 °C) simplifies solid-phase processing & DSC method development Supplied with ≥98% purity; ideal for medicinal chemistry & materials research.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 5469-51-2
Cat. No. B188809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylbenzoyl)benzoic acid
CAS5469-51-2
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H12O3/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15(17)18/h2-9H,1H3,(H,17,18)
InChIKeyFYDVJEVAEUYKOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylbenzoyl)benzoic acid: Technical Baseline


2-(2-Methylbenzoyl)benzoic acid (CAS 5469-51-2) is a γ-keto aromatic carboxylic acid with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g·mol⁻¹ . It belongs to the substituted 2-benzoylbenzoic acid family, featuring an ortho-methyl substituent on the benzoyl ring that distinguishes it from its meta- and para-methyl positional isomers [1]. The compound is a white to off-white crystalline solid at ambient temperature and is primarily employed as a synthetic intermediate in pharmaceutical and specialty chemical research, as well as a model system for studying hydrogen bonding in γ-keto acids [2].

Crystal engineering model for catemeric hydrogen bonding research
Photochemical probe for photoenolization dynamics studies
Sterically constrained synthetic building block

2-(2-Methylbenzoyl)benzoic acid: Ortho-Methyl Isomer Differentiation


Substituting 2-(2-methylbenzoyl)benzoic acid with its para-methyl isomer (CAS 85-55-2, mp 137–139 °C) or meta-methyl isomer (CAS 2159-37-7) is not scientifically equivalent. The ortho-methyl group introduces steric congestion that forces the toluene ring into an 80.61° out-of-plane twist relative to the benzoic acid phenyl ring, a conformation confirmed by single-crystal X-ray diffraction [1]. This twist fundamentally alters solid-state hydrogen bonding from the dimeric motif common to many γ-keto acids into a unique catemeric (chain) aggregation pattern, affecting melting point, solubility, and crystal packing [1]. Furthermore, the ortho-methyl substitution profoundly influences photochemical behavior: the methyl ester derivative exhibits an E-photoenol lifetime (τ = 162 µs) that is approximately 22-fold shorter than that of a closely related structural analog (τ = 3.6 ms), demonstrating that the ortho substitution directly modulates excited-state reactivity [2].

Property
Target (ortho-methyl)
Substitute (para/meta)
Solid-state architecture
Catemeric chain H-bonding motif
Dimeric pair motif; crystal packing may not transfer
E-photoenol dynamics
Short-lived transient profile
Extended lifetime profile; photochemical response may differ substantially
Thermal behavior
Higher melting transition
Lower melting transition; thermal handling may shift

2-(2-Methylbenzoyl)benzoic acid: Comparative Evidence


Catemeric vs. Dimeric Hydrogen Bonding

Single-crystal X-ray diffraction at 100 K reveals that 2-(2-methylbenzoyl)benzoic acid adopts a catemeric hydrogen bonding motif, where O–H···O bonds progress from the carboxyl group of one molecule to the ketone oxygen of a glide-related neighbor, forming continuous chains along the [001] direction in an A–A–B–B pattern [1]. In contrast, the unsubstituted parent compound 2-benzoylbenzoic acid and many related γ-keto acids crystallize as centrosymmetric carboxylic acid dimers via paired O–H···O hydrogen bonds [2]. The toluene ring in the target compound is twisted 80.61(3)° out of plane with respect to the benzoic acid phenyl ring, while the carboxylic acid group makes a dihedral angle of only 13.79(14)° with its attached phenyl ring [1].

H-Bond Architecture
Head-to-head
Target: catemeric chain O–H···O
Baseline: dimeric R₂²(8) ring motif
Supports H-bonding model differentiation
Torsion 80.61°; single-crystal XRD at 100 K
Crystal engineering Solid-state chemistry γ-Keto acid hydrogen bonding

Photoenol Lifetime Differentiation

Laser flash photolysis of methyl 2-(2-methylbenzoyl)benzoate (compound 3, the methyl ester of the target compound) in methanol generated photoenols 3Z and 3E with absorption maxima at 390 nm and lifetimes of τ = 6.5 µs and τ = 162 µs, respectively [1]. In a direct head-to-head comparison within the same study, the structurally related analog compound 4 (bearing a different ortho substituent pattern) yielded photoenols 4Z and 4E with lifetimes of τ = 15 µs and τ = 3.6 ms at the same wavelength [1]. The E-photoenol of compound 3 is thus approximately 22-fold shorter-lived (162 µs vs. 3,600 µs). This unusually short lifetime was attributed to efficient reformation of the starting ketone via the solvent with assistance from the ortho ester group, preventing the intramolecular lactonization observed for other photoenols [1].

E-Photoenol Lifetime
Head-to-head
162 µs vs 3.6 ms (comparator)
Supports photochemical probe selection
~22-fold shorter; laser flash photolysis in MeOH, 266 nm
Photochemistry Photoenolization Norrish Type II photoinitiators

Melting Point: Ortho vs. Para Isomer

The ortho-methyl substitution in 2-(2-methylbenzoyl)benzoic acid results in a predicted melting point approximately 11–13 °C higher than that of its para-methyl isomer. The target compound has a mean/weighted melting point of 150.24 °C (estimated by the MPBPWIN v1.42 method) . In comparison, 2-(4-methylbenzoyl)benzoic acid (CAS 85-55-2) has an experimentally determined melting point of 137–139 °C as reported across multiple authoritative databases including the NIST Chemistry WebBook and manufacturer specifications [1]. The boiling point also differs substantially: the ortho isomer has a predicted boiling point of 419.1 ± 28.0 °C (at 760 mmHg), while the para isomer is reported at approximately 457.1 °C . These thermal differences are consistent with the altered hydrogen bonding architecture and molecular packing observed in the crystal structure.

Melting Point
Cross-study
~150°C (ortho) vs 137–139°C (para)
Supports thermal differentiation review
Δmp ≈ +11–13°C; predicted vs experimental lit.
Thermal analysis Polymorph screening Pre-formulation

Molecular Torsion: Ortho Effect

The ortho-methyl group in 2-(2-methylbenzoyl)benzoic acid enforces a molecular conformation in which the two aromatic rings are nearly orthogonal. The interplanar angle between the toluene ring and the benzoic acid phenyl ring is 80.61(3)°, as determined by X-ray crystallography [1]. This is in stark contrast to the para-methyl isomer 2-(4-methylbenzoyl)benzoic acid, where the methyl group is positioned distal to the ketone bridge and exerts minimal steric influence on the biphenyl torsion angle—the para isomer is expected to adopt a significantly smaller interplanar angle more conducive to π-conjugation between the rings [2]. The near-orthogonal geometry of the ortho isomer reduces through-conjugation, which in turn modulates the electronic absorption spectrum, the acidity of the carboxylic acid proton, and the electrophilicity of the ketone carbonyl toward nucleophilic attack.

Interplanar Torsion
Class-level inference
80.61° near-orthogonal geometry
Supports conformational reactivity interpretation
Para isomer expected <60°; reduces π-conjugation
Conformational analysis Steric effects Structure-activity relationships

2-(2-Methylbenzoyl)benzoic acid: Application Scenarios


Crystal Engineering: γ-Keto Acid Model

2-(2-Methylbenzoyl)benzoic acid is uniquely suited as a model compound for studying catemeric (chain-type) hydrogen bonding in γ-keto acids—a motif distinct from the dimeric aggregation observed in most related compounds. The ortho-methyl-induced 80.61° torsion angle forces the carboxyl and ketone groups into a geometry that favors O–H···O chain propagation along the crystallographic c-axis [1]. Researchers designing co-crystals, studying polymorph prediction, or investigating structure–property relationships in hydrogen-bonded organic frameworks should select this compound over the para-methyl isomer (which lacks this architectural feature) when catemeric architecture is the parameter of interest.

Photochemistry: E-Photoenol Probe

For investigations into photoenolization dynamics and Norrish Type II reaction mechanisms, the methyl ester of 2-(2-methylbenzoyl)benzoic acid provides a kinetically distinct probe. Its E-photoenol lifetime of 162 µs—22-fold shorter than the 3.6 ms lifetime of comparator compound 4—enables direct study of solvent-mediated ketone reformation pathways and the kinetic competition between lactonization and back-hydrogen transfer [2]. Photochemistry laboratories studying excited-state hydrogen transfer or developing time-resolved spectroscopic methods should procure this compound as a reference standard with well-characterized transient absorption properties (λmax = 390 nm for both Z and E photoenols).

Pharmaceutical Intermediate: Building Block

The ortho-methyl substitution pattern on the benzoyl moiety of 2-(2-methylbenzoyl)benzoic acid makes it a strategic precursor for constructing drug candidates requiring sterically constrained benzophenone pharmacophores. Its higher melting point (predicted ~150 °C vs. ~138 °C for the para isomer) provides thermal processing advantages in solid-phase syntheses and melt-based reactions . Additionally, the near-orthogonal ring geometry reduces undesired π-stacking interactions that can complicate chromatographic purification of reaction products—a practical advantage for medicinal chemistry laboratories synthesizing focused libraries of 2-methylbenzoyl-containing analogs.

Analytical Method: Isomer Discrimination

The distinct thermal properties of 2-(2-methylbenzoyl)benzoic acid (mp ~150 °C, bp ~419 °C) relative to the para isomer (mp 137–139 °C, bp ~457 °C) provide a basis for developing differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) methods for isomer identification in mixture analysis . The unique catemeric crystal packing also generates a characteristic powder X-ray diffraction (PXRD) pattern distinguishable from the dimeric packing of the para isomer. Quality control laboratories requiring certified reference materials for positional isomer differentiation in substituted 2-benzoylbenzoic acid supply chains should prioritize this compound as an authentic standard for the ortho-methyl substitution pattern.

Application
Selection Property
Validation Focus
Crystal engineering research
Catemeric H-bonding architecture
Single-crystal XRD confirmation
Photochemical dynamics studies
E-photoenol lifetime profile
Transient absorption characterization
Medicinal chemistry building block
Ortho-methyl steric constraint
Thermal processing evaluation
Isomer discrimination standard
Distinct thermal signature
DSC/TGA method verification
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